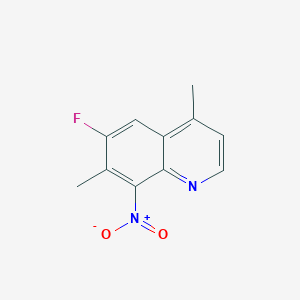
4-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Indolin-5-yl)benzaldehyde is an organic compound that features an indoline moiety attached to a benzaldehyde group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzaldehyde is a simple aromatic aldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzaldehyde typically involves the condensation of indoline derivatives with benzaldehyde under specific conditions. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by a series of steps to introduce the aldehyde group . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(Indolin-5-yl)benzaldehyde may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Indolin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-(Indolin-5-yl)benzoic acid.
Reduction: 4-(Indolin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Indolin-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indoline moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Indole-3-carboxaldehyde: Similar structure but with an indole moiety instead of indoline.
4-(Indol-3-yl)benzaldehyde: Similar structure but with an indole moiety at a different position.
Benzaldehyde derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 4-(Indolin-5-yl)benzaldehyde is unique due to the presence of both the indoline and benzaldehyde moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in synthesis and research .
Propiedades
Número CAS |
893738-94-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-16-15/h1-6,9-10,16H,7-8H2 |
Clave InChI |
GBQKLAXGXUUCBW-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)



